

# Physicochemical Properties and Molecular Weight

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## Compound of Interest

Compound Name: Cholesteryl oleyl carbonate

Cat. No.: B092303

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**Cholesteryl oleyl carbonate** is a carbonate ester of cholesterol and oleyl alcohol.<sup>[1]</sup> It is a liquid crystal material that forms a cholesteric helical structure.<sup>[1][2]</sup> Physically, it appears as a transparent liquid or a soft crystalline substance with a melting point near 20 °C.<sup>[1][3][4]</sup>

Table 1: Quantitative Data for **Cholesteryl Oleyl Carbonate**

Property	Value	References
Molecular Weight	681.13 g/mol	<sup>[1][2][5][6]</sup>
Monoisotopic Mass	680.61074641 Da	<sup>[7]</sup>
Molecular Formula	C <sub>46</sub> H <sub>80</sub> O <sub>3</sub>	<sup>[1][3][5][7]</sup>
CAS Number	17110-51-9	<sup>[5][6][8][9]</sup>
Melting Point	~20 °C	<sup>[1][3][4]</sup>
Density	0.9404 g/cm <sup>3</sup> (estimate)	<sup>[3]</sup>
Boiling Point	633.49 °C (estimate)	<sup>[3]</sup>
Refractive Index	1.4960 (estimate)	<sup>[3]</sup>

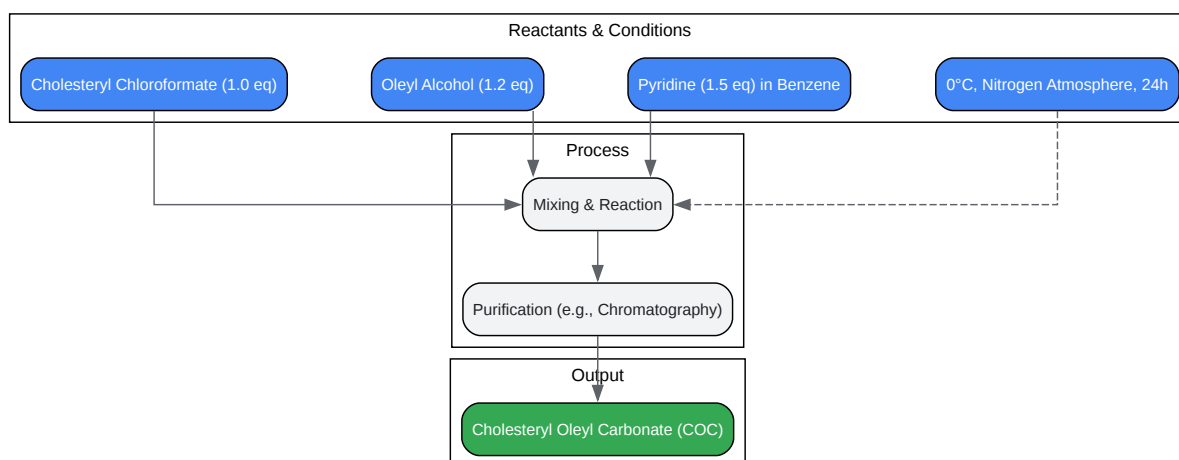
## Experimental Protocols

### Synthesis of Cholesteryl Oleyl Carbonate

A common method for the synthesis of **cholesteryl oleyl carbonate** is through the esterification of cholesteryl chloroformate with oleyl alcohol.[\[8\]](#)

Protocol:

- Reactants:
  - Cholesteryl chloroformate (1.0 molar equivalent)
  - Oleyl alcohol (1.2 molar equivalents)
  - Pyridine (1.5 molar equivalents, to neutralize HCl byproduct)
- Solvent: Anhydrous benzene.[\[8\]](#)
- Procedure: a. Dissolve cholesteryl chloroformate and oleyl alcohol in anhydrous benzene in a reaction flask. b. Cool the mixture to 0°C using an ice bath.[\[8\]](#) c. Add pyridine to the reaction mixture. d. Allow the reaction to proceed for 24 hours under a nitrogen atmosphere.[\[8\]](#) e. After the reaction is complete, the resulting **cholesteryl oleyl carbonate** can be purified using appropriate techniques, such as chromatography.



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Caption: Synthesis workflow for **cholesteryl oleyl carbonate**.

## Analytical Characterization

The identity and purity of synthesized **cholesteryl oleyl carbonate** are confirmed through various analytical techniques.[8]

### 2.2.1. Thin-Layer Chromatography (TLC)

- Purpose: To assess the purity of the synthesized product.[8]
- Methodology: A suitable solvent system is used to develop the TLC plate, allowing for the separation of the product from any unreacted starting materials or byproducts. The retention factor (R<sub>f</sub>) of the product spot is compared to that of a standard.

### 2.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

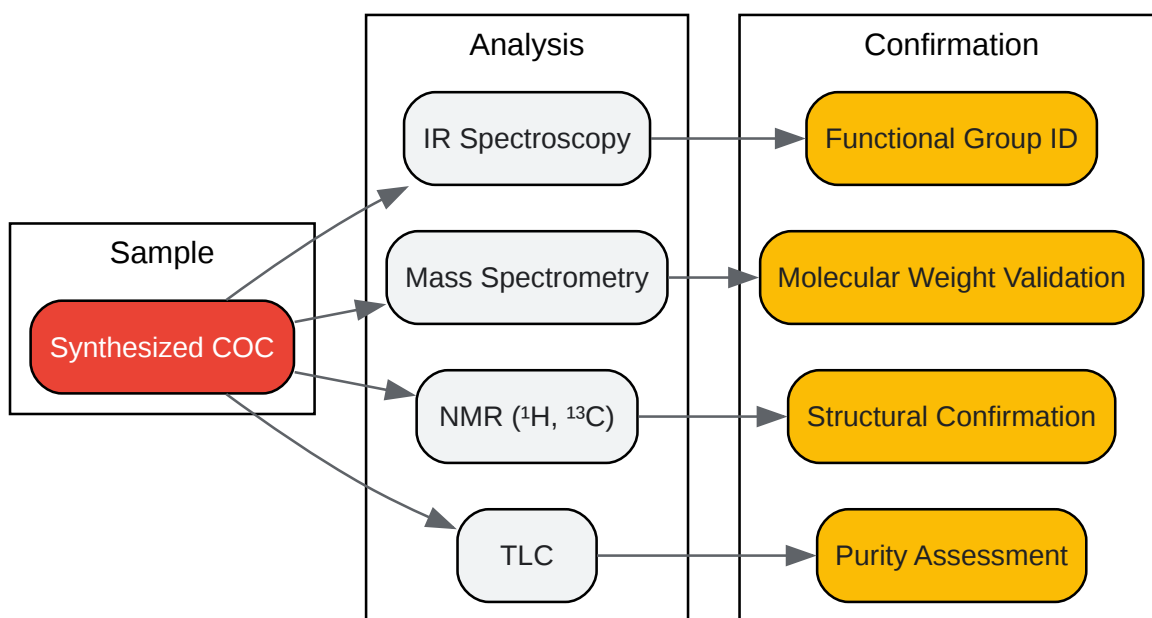
- Purpose: To confirm the chemical structure and the formation of the carbonate ester bond.[8]
- $^1\text{H}$  NMR (in  $\text{CDCl}_3$ ):
  - $\delta$  5.35 (m, 1H): Cholesterol C6-H[8]
  - $\delta$  4.75 (m, 2H): Carbonate  $\text{OCH}_2$ [8]
  - $\delta$  2.30 (t, 2H): Oleyl  $\text{COO}$ [8]
- $^{13}\text{C}$  NMR: The spectrum can be used to identify all 46 carbon atoms in the molecule.[7]

### 2.2.3. Mass Spectrometry (MS)

- Purpose: To validate the molecular weight of the compound.[8]
- Methodology: While challenging for neutral lipids like cholesteryl esters due to poor ionization,[10][11] techniques like liquid chromatography-mass spectrometry (LC-MS) with electrospray ionization (ESI) can be employed.[10] The use of lithiated adducts can enhance ionization and provide specific fragmentation patterns for detection.[12] The expected exact mass is 680.61074641 Da.[7]

### 2.2.4. Infrared (IR) Spectroscopy

- Purpose: To identify functional groups.
- Characteristic Peaks (KBr):
  - $1745\text{ cm}^{-1}$ :  $\text{C=O}$  stretch of the carbonate group.[8]
  - $1250\text{ cm}^{-1}$ : Asymmetric  $\text{C-O-C}$  stretch.[8]



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Caption: Analytical workflow for the characterization of COC.

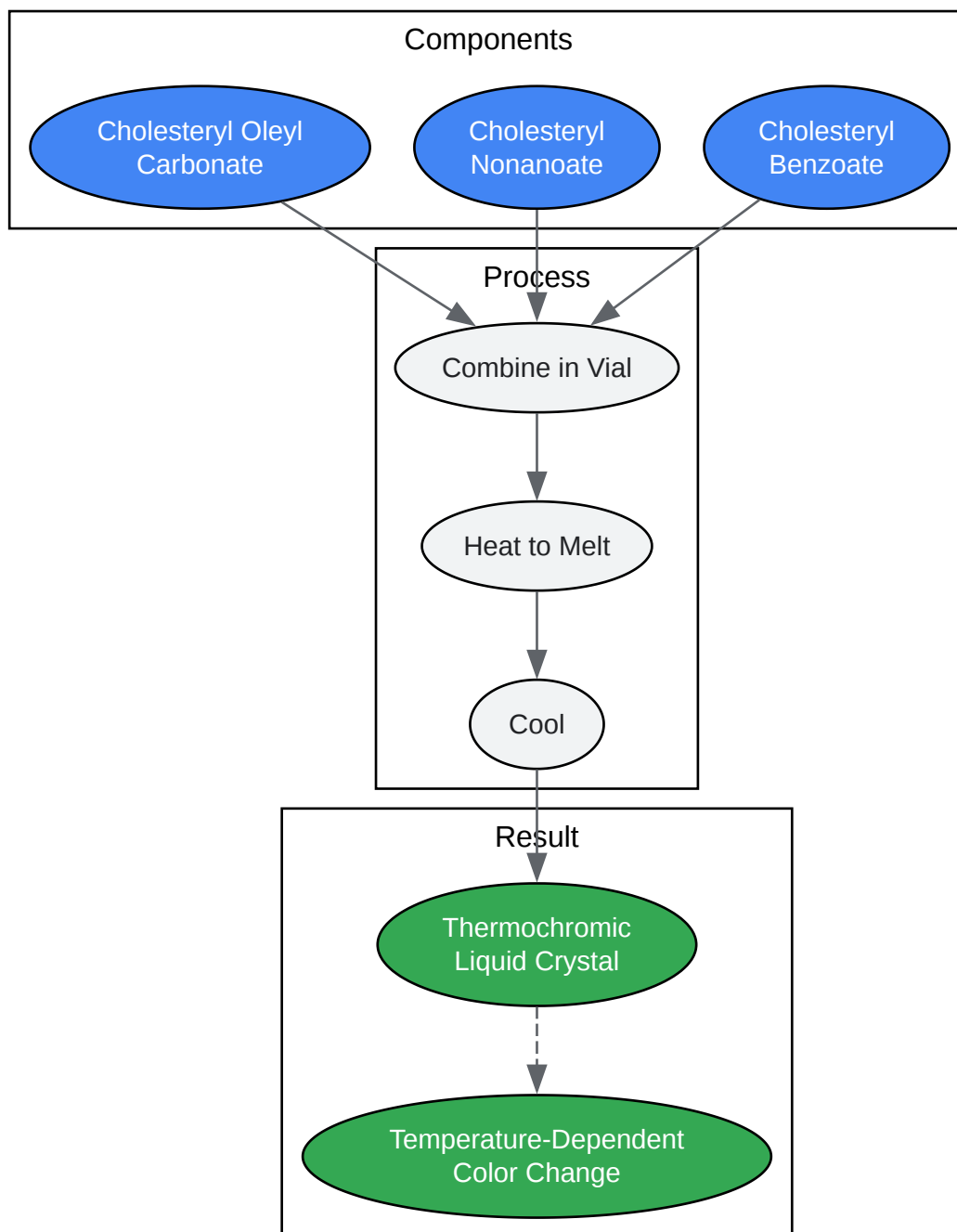
## Preparation of Thermochromic Liquid Crystal Mixtures

**Cholesteryl oleyl carbonate** is a key component in thermochromic liquid crystals (TLCs), which change color in response to temperature variations.[1][8] These are often ternary mixtures.

Protocol Example:

- Composition:
  - **Cholesteryl oleyl carbonate** (0.65 g)
  - Cholesteryl pelargonate (cholesteryl nonanoate) (0.25 g)
  - Cholesteryl benzoate (0.10 g)
- Procedure: a. Weigh and combine the three components in a glass vial.[13] b. Gently heat the vial using a heat gun or place it in an oven until the solid mixture melts into a homogeneous liquid.[13] c. The mixture can then be used for applications. As it cools, it will

pass through a range of colors. This specific mixture exhibits color changes between 17-23 °C.[13]



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Caption: Preparation of a thermochromic liquid crystal mixture.

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